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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK2973980A,
a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The following
protocols are intended to assist in the design and execution of cell-based assays to study the
effects of GSK2973980A on triglyceride synthesis and cellular lipid metabolism.

Introduction

GSK2973980A is a small molecule inhibitor of DGAT1, a key enzyme in the terminal step of
triglyceride (TG) synthesis.[1] By blocking DGAT1, GSK2973980A effectively reduces the
production of triglycerides, making it a valuable tool for research in metabolic diseases such as
obesity and non-alcoholic fatty liver disease (NAFLD). These protocols detail the use of
GSK2973980A in relevant cell lines, including C2C12 myoblasts and HepG2 hepatoma cells.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of GSK2973980A.
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Parameter Cell Line Value Reference
IC50 (DGAT1

o 3nM [1]
Inhibition)

IC50 (Cell-based TG

_ C2C12 77 nM [1]
Synthesis)

Signaling Pathway

GSK2973980A exerts its effect by directly inhibiting the enzymatic activity of DGAT1. This
enzyme is located in the endoplasmic reticulum and catalyzes the final and committed step in
the triglyceride synthesis pathway, the acylation of diacylglycerol (DAG) to form triacylglycerol
(TAG or TG). Inhibition of DGATL1 leads to a reduction in the cellular pool of triglycerides.
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Caption: GSK2973980A inhibits DGAT1, blocking triglyceride synthesis.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of GSK2973980A in
cell culture.
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Caption: General workflow for in vitro studies of GSK2973980A.

Experimental Protocols
C2C12 Cell Culture and Differentiation

Obijective: To culture and differentiate C2C12 mouse myoblasts for use in triglyceride synthesis
assays.

Materials:
e C2C12 cells

o Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose,
supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

 Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum
and 1% Penicillin-Streptomycin.

o Phosphate-Buffered Saline (PBS)
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e Trypsin-EDTA (0.25%)
e Cell culture flasks/plates
Protocol:

e Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified
atmosphere of 5% CO2.

o Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-
EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1.5 to 1:10).

« Differentiation: To induce differentiation into myotubes, allow myoblasts to reach 100%
confluency. Replace the Growth Medium with Differentiation Medium. Differentiated
myotubes will form within 3-5 days.

HepG2 Cell Culture

Objective: To culture HepG2 human hepatoma cells for use in target engagement and lipid
metabolism studies.

Materials:

HepG2 cells

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with
10% FBS and 1% Penicillin-Streptomycin.

e PBS

Trypsin-EDTA (0.05%)

Cell culture flasks/plates
Protocol:

o Cell Culture: Culture HepG2 cells in Culture Medium at 37°C in a humidified atmosphere of
5% CO2.
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e Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-
EDTA, and re-plate at a sub-cultivation ratio of 1:3 to 1:6.

Triglyceride Synthesis Assay (using radiolabeling)

Objective: To measure the effect of GSK2973980A on the rate of triglyceride synthesis in
cultured cells.

Materials:

 Differentiated C2C12 cells or HepG2 cells in 24-well plates

o GSK2973980A stock solution (in DMSO)

o Assay Medium: Serum-free culture medium

o [*“C]-glycerol or [**C]-oleic acid

e Oleic acid complexed to BSA

o Cell lysis buffer

e Solvents for lipid extraction (e.g., hexane:isopropanol)

e Thin-layer chromatography (TLC) plates and developing solvents
 Scintillation counter and fluid

Protocol:

o Cell Plating: Seed cells in 24-well plates and allow them to adhere and/or differentiate.

o Compound Treatment: Prepare serial dilutions of GSK2973980A in Assay Medium. Pre-
incubate the cells with the compound or vehicle (DMSO) for 1-2 hours.

o Radiolabeling: Add [**C]-glycerol or [**C]-oleic acid (complexed with BSA) to each well and
incubate for 2-4 hours.
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e Cell Lysis and Lipid Extraction: Wash the cells with cold PBS and lyse them. Extract the total
lipids using an appropriate solvent system.

o TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a
suitable solvent system to separate triglycerides from other lipid species.

e Quantification: Visualize the lipid spots (e.g., using iodine vapor), scrape the triglyceride
spots, and quantify the radioactivity using a scintillation counter.

o Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each
concentration of GSK2973980A compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of GSK2973980A with DGATL1 in intact cells.

Materials:

HepG2 cells

e GSK2973980A stock solution (in DMSO)
e PBS

 Lysis buffer with protease inhibitors

e PCR tubes or plates

e Thermal cycler

o Centrifuge

o SDS-PAGE and Western blotting reagents
o Anti-DGAT1 antibody

Protocol:
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o Cell Treatment: Treat a suspension of HepG2 cells with GSK2973980A or vehicle (DMSO)
for 1 hour at 37°C.

o Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of
temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,
20,000 x g) to pellet the aggregated proteins.

o Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the
amount of soluble DGAT1 by SDS-PAGE and Western blotting using an anti-DGAT1
antibody.

» Data Analysis: Plot the amount of soluble DGAT1 as a function of temperature for both the
vehicle- and GSK2973980A-treated samples. A shift in the melting curve to a higher
temperature in the presence of GSK2973980A indicates target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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